![molecular formula C8H12O3 B2949586 1,8-Dioxaspiro[4.5]decan-4-one CAS No. 2137765-75-2](/img/structure/B2949586.png)

1,8-Dioxaspiro[4.5]decan-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

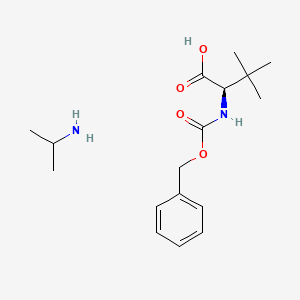

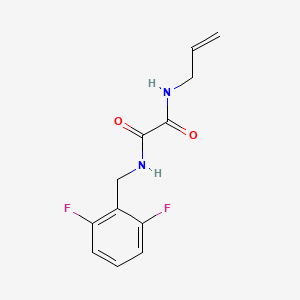

“1,8-Dioxaspiro[4.5]decan-4-one” is a chemical compound with the molecular formula C8H12O3 . It is an exceedingly useful bifunctional synthetic intermediate and has been widely used in synthesizing organic chemicals, such as pharmaceutical intermediates, liquid crystals, and insecticides .

Synthesis Analysis

The synthesis of “1,8-Dioxaspiro[4.5]decan-4-one” involves selective deketalization in an acidic solution . The reaction conditions were optimized to achieve a chromatographic yield of 80% in 11 minutes, a significant improvement over previous methods .

Molecular Structure Analysis

The molecular structure of “1,8-Dioxaspiro[4.5]decan-4-one” is characterized by its molecular formula C8H12O3 . The InChI representation of the molecule is InChI=1S/C8H12O3/c9-7-1-4-11-8(7)2-5-10-6-3-8/h1-6H2 .

Chemical Reactions Analysis

“1,8-Dioxaspiro[4.5]decan-4-one” is a useful intermediate in various chemical reactions. For instance, it has been used in the total synthesis of Bifidenone, a novel natural tubulin polymerization inhibitor .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 156.18 g/mol . It has a topological polar surface area of 35.5 Ų and contains 11 heavy atoms . The compound has no rotatable bonds and has a complexity of 170 .

科学的研究の応用

Synthetic Intermediate

1,8-Dioxaspiro[4.5]decan-4-one serves as a bifunctional synthetic intermediate widely used in the synthesis of organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. A study demonstrated its synthesis from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, highlighting the efficiency of acetic acid as a catalyst in improving yield and reducing reaction time (Zhang Feng-bao, 2006).

Antihypertensive Activity

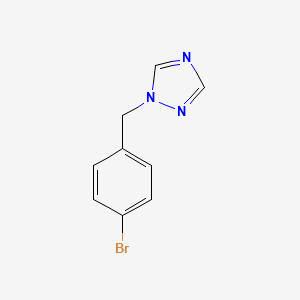

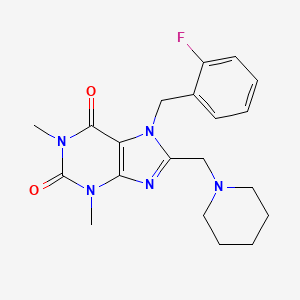

Research into 1-oxa-3,8-diazaspiro[4.5]decan-2-ones revealed their potential as antihypertensive agents. A series of these compounds were synthesized and evaluated for their effectiveness in lowering blood pressure, highlighting the significance of structural modifications for enhancing activity (J. Caroon et al., 1981).

ORL1 Receptor Agonists

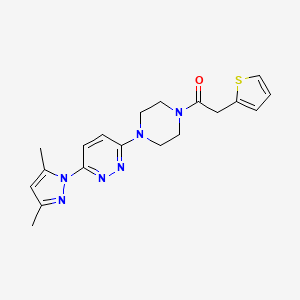

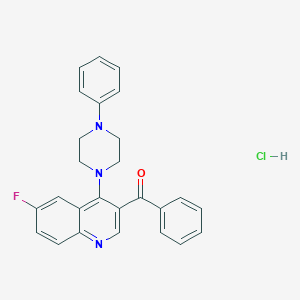

The discovery of certain triazaspiro[4.5]decan-4-one derivatives as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor indicates their potential for novel therapeutic applications. These compounds exhibit full agonist behavior in biochemical assays, emphasizing their utility in drug development (S. Röver et al., 2000).

Antimycobacterial Agents

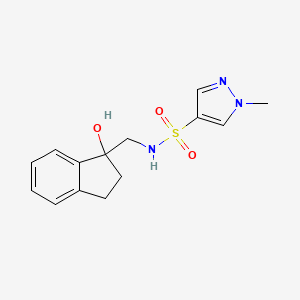

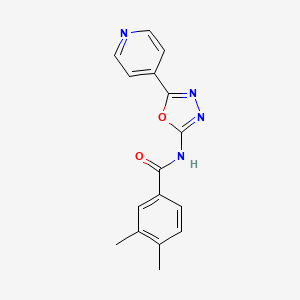

Compounds derived from 1,4-dioxaspiro[4.5]decan-8-one have been evaluated for their antimycobacterial properties, with some showing significant activity at low concentrations. This research outlines a promising direction for the development of new treatments for tuberculosis (T. Srivastava et al., 2005).

Safety and Hazards

“1,8-Dioxaspiro[4.5]decan-4-one” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound . In case of contact, wash with plenty of soap and water, and seek medical attention if irritation persists .

将来の方向性

作用機序

Target of Action

The primary targets of 1,8-Dioxaspiro[4It’s known that this compound can be converted into a series of 5-alkoxytryptamine derivatives , which suggests that it may interact with receptors or enzymes involved in the serotonin and melatonin pathways.

Mode of Action

The exact mode of action of 1,8-Dioxaspiro[4It’s known that this compound can undergo a novel aromatization process to convert into a series of 5-alkoxytryptamine derivatives . These derivatives include serotonin, melatonin, and bufotenin, which are known to interact with various receptors in the nervous system, influencing mood, sleep, and other physiological processes.

Biochemical Pathways

The biochemical pathways affected by 1,8-Dioxaspiro[4.5]decan-4-one are likely related to the serotonin and melatonin pathways, given its conversion into 5-alkoxytryptamine derivatives . Serotonin is a key neurotransmitter that regulates mood, appetite, and sleep, while melatonin is a hormone that regulates sleep-wake cycles. The downstream effects of these pathways can have significant impacts on physiological and psychological processes.

Result of Action

The molecular and cellular effects of 1,8-Dioxaspiro[4Given its conversion into serotonin, melatonin, and bufotenin derivatives , it’s plausible that this compound could influence cellular processes related to mood regulation, sleep, and other physiological functions.

Action Environment

For instance, certain conditions might facilitate or hinder the compound’s conversion into 5-alkoxytryptamine derivatives .

特性

IUPAC Name |

1,8-dioxaspiro[4.5]decan-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7-1-4-11-8(7)2-5-10-6-3-8/h1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXUUHNEGZJDAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(C1=O)CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Dioxaspiro[4.5]decan-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide](/img/structure/B2949508.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-bromobenzamide hydrochloride](/img/structure/B2949513.png)

![5-nitro-N-((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2949518.png)

![3-Cyclopropyl-5-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2949525.png)